2-[4-(4-methoxybenzoyl)-3,4-dihydro-2H-1,4-benzoxazin-3-yl]acetic acid
Overview
Description
2-[4-(4-methoxybenzoyl)-3,4-dihydro-2H-1,4-benzoxazin-3-yl]acetic acid is a complex organic compound with a unique structure that includes a benzoxazine ring and a methoxybenzoyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(4-methoxybenzoyl)-3,4-dihydro-2H-1,4-benzoxazin-3-yl]acetic acid typically involves multiple steps. One common method starts with the preparation of the benzoxazine ring, followed by the introduction of the methoxybenzoyl group. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity. For example, the use of palladium-catalyzed coupling reactions can be employed to form the desired bonds .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize efficiency and scalability. The use of automated systems for monitoring and controlling reaction parameters is crucial to maintain consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
2-[4-(4-methoxybenzoyl)-3,4-dihydro-2H-1,4-benzoxazin-3-yl]acetic acid can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the benzoxazine ring, using reagents like halides or amines.
Common Reagents and Conditions
The reactions typically require specific conditions such as controlled temperature, pH, and the presence of catalysts. For instance, palladium-catalyzed cross-coupling reactions are common for forming carbon-carbon bonds in the synthesis of this compound .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
2-[4-(4-methoxybenzoyl)-3,4-dihydro-2H-1,4-benzoxazin-3-yl]acetic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein binding.
Industry: It may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-[4-(4-methoxybenzoyl)-3,4-dihydro-2H-1,4-benzoxazin-3-yl]acetic acid involves its interaction with specific molecular targets. The benzoxazine ring can interact with enzymes or receptors, leading to inhibition or activation of biological pathways. The methoxybenzoyl group may enhance the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
- 2-[4-(4-methoxybenzoyl)-3,4-dihydro-2H-1,4-benzoxazin-3-yl]acetate
- 4-methoxybenzyl chloride
Uniqueness
Compared to similar compounds, 2-[4-(4-methoxybenzoyl)-3,4-dihydro-2H-1,4-benzoxazin-3-yl]acetic acid is unique due to its specific structure that combines a benzoxazine ring with a methoxybenzoyl group. This combination provides distinct chemical and biological properties, making it valuable for various applications .
Properties
IUPAC Name |
2-[4-(4-methoxybenzoyl)-2,3-dihydro-1,4-benzoxazin-3-yl]acetic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17NO5/c1-23-14-8-6-12(7-9-14)18(22)19-13(10-17(20)21)11-24-16-5-3-2-4-15(16)19/h2-9,13H,10-11H2,1H3,(H,20,21) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YEQASWDAUZDDNB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)N2C(COC3=CC=CC=C32)CC(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17NO5 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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